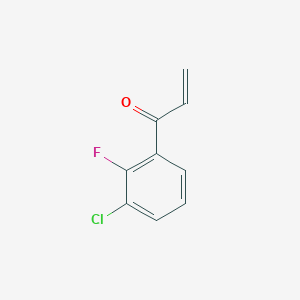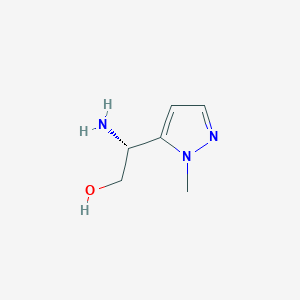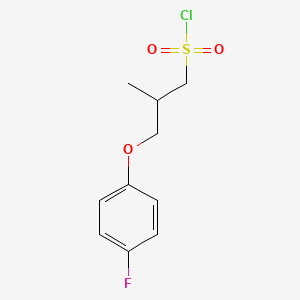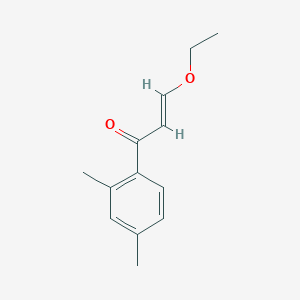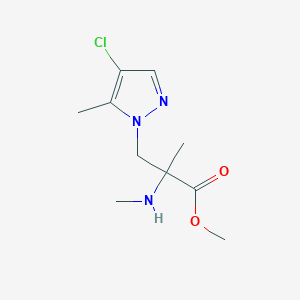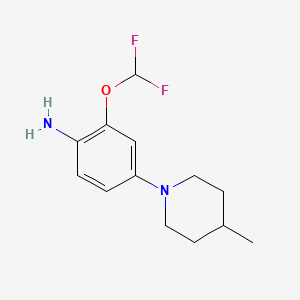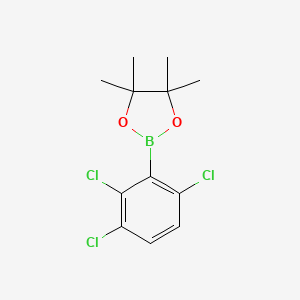
4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane typically involves the reaction of a trichlorophenyl derivative with a boronic ester. Common reagents include boronic acids or boronate esters, and the reaction is often catalyzed by palladium complexes under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions using similar reagents and catalysts. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming boronic acids or other oxidized boron species.
Reduction: Reduction reactions may convert the boron center to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could form various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane is used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, boron-containing compounds are sometimes explored for their potential in drug delivery and as enzyme inhibitors.
Industry
In industry, this compound might be used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
作用机制
The mechanism by which 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane exerts its effects typically involves the formation of boron-carbon bonds. The boron atom can act as a Lewis acid, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A related compound with a phenyl group instead of a trichlorophenyl group.
Uniqueness
The presence of the trichlorophenyl group in 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane may impart unique reactivity and properties, such as increased electron-withdrawing effects, which can influence the compound’s behavior in chemical reactions.
属性
分子式 |
C12H14BCl3O2 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 |
InChI 键 |
OOAPRXDMDXNGIK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)
